molecular formula C26H25NO4 B1199974 Naltriben mesylate

Naltriben mesylate

Cat. No.: B1199974
M. Wt: 415.5 g/mol
InChI Key: ZHVWWEYETMPAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naltriben mesylate is a potent and selective antagonist for the delta opioid receptor, specifically the delta-2 subtypeThis compound has been extensively used in scientific research, particularly in studies related to neurological diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naltriben mesylate involves multiple steps, starting from the appropriate isoquinoline derivativesThe reaction conditions typically involve the use of strong acids and bases, along with various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Naltriben mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .

Scientific Research Applications

Naltriben mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Naltriben mesylate exerts its effects primarily by antagonizing the delta-2 opioid receptor and activating the TRPM7 channel. The delta-2 opioid receptor is involved in modulating pain and mood, while TRPM7 plays a critical role in calcium homeostasis and cellular signaling. By blocking the delta-2 opioid receptor, this compound can reduce pain and modulate mood. Activation of TRPM7 leads to increased calcium influx, which can influence various cellular processes, including cell migration, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naltriben mesylate is unique due to its high selectivity for the delta-2 opioid receptor and its dual role as a TRPM7 activator. This dual functionality makes it a valuable tool for studying both opioid receptor pharmacology and TRPM7-mediated cellular processes. Its ability to enhance glioblastoma cell migration and invasion also sets it apart from other opioid receptor antagonists, highlighting its potential in cancer research .

Properties

IUPAC Name

22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVWWEYETMPAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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